molecular formula C20H20ClN3O3S B2957742 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 887441-65-8

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2957742
CAS No.: 887441-65-8
M. Wt: 417.91
InChI Key: TVFWPGAWIBCLLT-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. The 4-methylphenyl substituent provides steric bulk and lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)19-22-20(27-23-19)16-10-12-24(13-11-16)28(25,26)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFWPGAWIBCLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the piperidine ring: The piperidine ring can be functionalized by introducing the 4-chlorobenzenesulfonyl group through nucleophilic substitution reactions.

    Coupling reactions: The final step involves coupling the oxadiazole ring with the substituted piperidine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Reaction Optimization and Comparative Data

Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional methods :

ParameterMicrowave MethodConventional Method
Reaction Time53–87 seconds12–18 hours
Yield Range69–94%48–80%

Sulfonamide Group

  • Hydrolysis : The sulfonyl group resists hydrolysis under acidic or basic conditions, ensuring stability during synthesis.

  • Nucleophilic Substitution : Reacts with alkyl/aralkyl halides to form thioether derivatives (e.g., 7a-z in ).

Oxadiazole Ring

  • Electrophilic Substitution : The 1,3,4-oxadiazole core participates in reactions at the sulfur atom, enabling further functionalization .

  • Ring-Opening : Under strong acidic conditions, the oxadiazole ring may cleave, producing carboxylic acid derivatives .

Substituent Effects on Reactivity

The 4-methylphenyl substituent on the oxadiazole influences electronic and steric properties:

  • Electron-Donating Effect : Enhances nucleophilicity of the oxadiazole sulfur, facilitating coupling reactions .

  • Steric Hindrance : Reduces reaction rates with bulky electrophiles (e.g., 2,6-dimethylphenyl derivatives require longer reaction times) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, confirmed by differential scanning calorimetry (DSC).

  • Photolytic Stability : Stable under UV light (λ = 254 nm) but degrades in direct sunlight due to sulfonamide bond cleavage.

Catalytic and Solvent Effects

SolventReaction Efficiency (Yield%)Key Observations
DMF85–93%Optimal for coupling reactions
Ethanol71–78%Slower kinetics, lower yields
Dichloromethane65–72%Limited solubility issues

Mechanistic Insights

  • Nucleophilic Substitution : Follows an S<sub>N</sub>2 pathway, confirmed by kinetic studies .

  • Cyclization : Proceeds via a concerted mechanism, with KOH acting as both base and catalyst .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8): The oxadiazole substituent is thiophen-2-yl instead of 4-methylphenyl. Molecular weight: 409.9 (vs. ~408 for the target compound, assuming similar core structure) .
  • 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (SS-9866, CAS 94192-17-3): Replaces the piperidine-sulfonyl group with a propanoic acid chain. Increased polarity and solubility due to the carboxylic acid moiety. Likely lower cell permeability compared to the target compound .
  • 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5):

    • Piperazine replaces piperidine, and the oxadiazole is attached via a methyl linker.
    • Piperazine’s basic nitrogen may enhance solubility but reduce lipophilicity.
    • Absence of the sulfonyl group decreases hydrogen-bond acceptor capacity .

Core Structural Modifications

  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS 386.337 g/mol):

    • Replaces piperidine with a triazole ring.
    • Trifluoromethyl group increases electronegativity and metabolic resistance.
    • Triazole’s planar structure may alter binding geometry compared to the flexible piperidine .
  • Methoxymethyl on piperidine improves solubility but may decrease CNS penetration .

Pharmacological and Physicochemical Properties

Property Target Compound Thiophene Analog (CAS 946369-30-8) SS-9866 (Propanoic Acid) Piperazine Analog (CAS 923767-43-5)
Molecular Weight ~408 409.9 298.35 254.32
Key Functional Groups Sulfonyl, Oxadiazole Thiophene, Sulfonyl Carboxylic Acid Piperazine, Methyl Linker
LogP (Predicted) ~3.5 (lipophilic) ~3.7 ~2.0 ~2.8
Solubility Low (lipophilic core) Moderate (thiophene polarity) High (acidic group) Moderate (piperazine basicity)
Bioactivity Relevance CNS targets, enzyme inhibition Possible thiol interaction sites Anti-inflammatory GPCR modulation

Biological Activity

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS Number: 887441-65-8) is a compound that integrates pharmacologically significant moieties, particularly the piperidine and 1,3,4-oxadiazole structures. These components are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on synthesized data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 423.0 g/mol. The structure features a piperidine ring linked to a sulfonyl group and an oxadiazole derivative, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis when tested with related compounds containing the oxadiazole and piperidine moieties .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities were significantly lower than those of standard inhibitors, indicating promising therapeutic potential .

Table 2: Enzyme Inhibition Potency

Enzyme TypeIC50 Value (µM)Reference Standard IC50 (µM)
Urease2.1421.25
AChE0.6310.0

Study on Anticancer Properties

A recent study investigated the anticancer properties of related compounds featuring the piperidine and sulfonamide functionalities. It was found that these compounds significantly inhibited the proliferation of colorectal cancer cell lines (SW480 and HCT116), with IC50 values as low as 0.12 µM for some derivatives . The mechanism involved inhibition of Wnt-dependent transcription pathways critical for cancer cell growth.

Pharmacological Evaluation

In another study focusing on pharmacological evaluations, compounds similar to this compound were synthesized and tested for their binding affinity to bovine serum albumin (BSA), which is indicative of their potential bioavailability in vivo. The results showed favorable binding interactions that suggest effective systemic absorption upon administration .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure:

Formation of the oxadiazole core : React substituted carboxylic acids (e.g., 4-methylphenyl carboxylic acid) with hydrazine hydrate in ethanol under reflux to form hydrazides. Subsequent cyclization with CS₂/KOH yields the 1,3,4-oxadiazole ring .

Sulfonylation of piperidine : React 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride in a basic aqueous medium (e.g., 5% Na₂CO₃) to form the sulfonylated piperidine intermediate .

Coupling reaction : Combine the oxadiazole nucleophile with the sulfonylated piperidine electrophile in DMF using LiH as a base. Monitor reaction progress via TLC and purify via recrystallization (methanol/water) .

  • Key Considerations : Optimize reaction time (4–6 hours for coupling) and stoichiometry (1:1 molar ratio) to maximize yield (~60–75%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorobenzenesulfonyl and methylphenyl groups) and piperidine protons (δ 1.5–3.0 ppm).
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1170 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) groups .
  • EI-MS : Verify molecular ion peaks (e.g., m/z ~450–470 for the parent ion) and fragmentation patterns .
    • Validation : Compare experimental data with simulated spectra from computational tools like Gaussian or ADF .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s antibacterial activity?

  • Methodological Answer :

Analog Synthesis : Modify substituents on the oxadiazole (e.g., electron-withdrawing groups on the phenyl ring) and piperidine (e.g., varying alkyl chain lengths).

Biological Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods (CLSI guidelines) .

Computational Modeling : Dock analogs into bacterial target proteins (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinities .

  • Data Contradictions : If antibacterial activity decreases with bulkier substituents, this may indicate steric hindrance at the binding site. Validate via molecular dynamics simulations .

Q. What strategies can resolve discrepancies in reported synthetic yields for the sulfonylation step?

  • Methodological Answer :

  • Parameter Screening : Test solvents (DMF vs. THF), bases (LiH vs. NaH), and temperatures (25°C vs. 40°C).
  • Mechanistic Analysis : Use in-situ FTIR to monitor sulfonyl chloride consumption. Lower yields in polar aprotic solvents may result from competing hydrolysis .
  • Statistical Optimization : Apply a Box-Behnken design to identify critical factors (e.g., base concentration, reaction time) .

Q. How can the compound’s potential multi-receptor binding profile be characterized?

  • Methodological Answer :

  • Radioligand Binding Assays : Screen against dopamine (D₂), serotonin (5-HT₂A), and sigma-1 receptors using tritiated ligands (e.g., [³H]spiperone for D₂).
  • Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) .
  • Cross-reactivity Analysis : Compare binding affinities with structurally related compounds (e.g., haloperidol analogs) to identify key pharmacophores .

Q. What computational methods are suitable for analyzing its vibrational spectra?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to simulate IR and Raman spectra. Assign peaks to specific vibrational modes (e.g., sulfonyl vs. oxadiazole vibrations) .
  • Terahertz Spectroscopy : Resolve low-frequency modes (e.g., torsional motions of the piperidine ring) and correlate with crystallographic data (if available) .

Data Analysis and Contradictions

Q. How should researchers address variability in antibacterial activity across similar analogs?

  • Methodological Answer :

  • Meta-analysis : Compile data from multiple studies (e.g., MIC values for 5-substituted oxadiazoles) and perform QSAR (Quantitative Structure-Activity Relationship) modeling.
  • Resistance Testing : Expose bacterial strains to sub-inhibitory concentrations for 10–15 generations to assess resistance development .

Q. Why might crystallographic data conflict with solution-phase NMR structures?

  • Methodological Answer :

  • Conformational Flexibility : Piperidine rings may adopt different chair/twist-boat conformations in solid vs. solution states. Validate via variable-temperature NMR .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize specific hydrogen-bonding interactions not observed in crystals .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact reaction conditions (e.g., LiH particle size, DMF dryness) to minimize batch-to-batch variability .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate results across ≥3 independent experiments .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

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